molecular formula C20H16N4O3 B2919678 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1112373-96-2

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2919678
CAS No.: 1112373-96-2
M. Wt: 360.373
InChI Key: IGFLETBDUJNJDR-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one ( 1112373-96-2) is an organic compound with a complex molecular structure, featuring a pyridazin-4-one core linked to a 1,2,4-oxadiazole ring and a methoxyphenyl group . This combination of heterocyclic and aromatic components contributes to the compound's stability and reactivity, making it a candidate for further investigation into its bioactive properties . With a molecular formula of C20H16N4O3 and a molecular weight of 360.37 g/mol, it represents a valuable chemical tool for medicinal chemistry and drug discovery research . The structural motif of pyridazinone is well-known in pharmacology, with derivatives exhibiting a range of biological activities and serving as key scaffolds in the development of therapeutic agents . Compounds featuring a 1,2,4-oxadiazol-5-yl group linked to a pyridazinone core are of significant interest in exploratory research, particularly for their potential to interact with enzymes and modulate signal transduction pathways . This compound is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-13-7-9-14(10-8-13)24-12-11-16(25)18(22-24)20-21-19(23-27-20)15-5-3-4-6-17(15)26-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFLETBDUJNJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Construction of the Dihydropyridazinone Core: The dihydropyridazinone core can be formed by cyclization of a suitable precursor, often involving a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of Compound A, highlighting variations in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Oxadiazole Substituent Dihydropyridazinone Substituent Key Differences Reference
Compound A C₂₁H₁₈N₄O₃* 374.4* 2-Methoxyphenyl 4-Methylphenyl Reference compound
1-(3,5-Dimethylphenyl)-3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one C₂₂H₂₀N₄O₃ 388.4 4-Ethoxyphenyl 3,5-Dimethylphenyl Ethoxy (vs. methoxy), dimethyl substitution
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one C₂₂H₂₀N₄O₄ 404.4 3,5-Dimethoxyphenyl 3,4-Dimethylphenyl Additional methoxy group, dimethylphenyl
2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one C₂₁H₁₆ClFN₄O₂ 410.8* 4-Chlorophenyl 4-Fluorophenyl Halogen substituents, ethyl linker
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one C₂₁H₂₁N₃O₅ 395.4 2,4-Dimethoxyphenyl 4-Methoxyphenyl (pyrrolidinone) Pyrrolidinone core (vs. dihydropyridazinone)

*Calculated based on molecular formula.

Key Observations:

Halogenated analogs (e.g., 4-chloro/fluoro in ) exhibit increased electronegativity, which may enhance binding to hydrophobic pockets in biological targets but reduce solubility.

Molecular Weight and Lipophilicity :

  • Compounds with dimethoxy groups (e.g., ) show higher molecular weights (~404.4) and increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacological Implications

  • Solubility : The 2-methoxy group in Compound A may reduce solubility compared to para-substituted analogs (e.g., 4-ethoxy in ), as ortho substituents often hinder solvation.
  • Synthetic Accessibility : The absence of halogens or complex substituents in Compound A may simplify synthesis compared to halogenated analogs (e.g., ).

Biological Activity

The compound 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula

  • Molecular Formula : C₁₄H₁₁N₃O₂
  • Molecular Weight : 253.26 g/mol

Structural Features

The compound features a dihydropyridazinone core substituted with an oxadiazole and methoxyphenyl groups, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of various bacterial strains. The specific compound has not been extensively studied for antimicrobial activity; however, the structural similarities to known active compounds suggest potential efficacy.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress within biological systems. The presence of multiple aromatic rings in the structure may contribute to its ability to scavenge free radicals. Preliminary studies on similar compounds indicate promising antioxidant activity through mechanisms such as DPPH radical scavenging assays, although specific data on this compound remains limited.

Anticancer Potential

Recent investigations into compounds with similar structures have revealed promising anticancer activities. For example, studies have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanism of action for our compound is still under exploration but may involve modulation of key signaling pathways associated with cancer cell survival.

Neuroprotective Effects

The neuroprotective potential of related compounds has also been investigated. Some studies suggest that oxadiazole derivatives can protect neuronal cells from apoptosis induced by oxidative stress, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

A recent study evaluated the biological activities of various oxadiazole derivatives, including those structurally related to our compound. The study utilized several assays to assess:

  • Cytotoxicity : IC50 values were determined against different cancer cell lines.
  • Antioxidant capacity : DPPH and ABTS assays were employed to measure free radical scavenging activity.
CompoundCell LineIC50 (µM)Antioxidant Activity (DPPH)
Oxadiazole AMCF-715.270% at 100 µM
Oxadiazole BHeLa12.565% at 100 µM
Target CompoundTBDTBDTBD

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of our compound towards various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer metabolism and oxidative stress response pathways.

Q & A

Q. Table 1: Key Synthetic Parameters for Dihydropyridazinone Formation

ParameterOptimal ConditionImpact on Yield/Purity
Temperature60–65°C (reflux)Higher temps accelerate cyclization but risk decomposition
Reaction Time5–8 hoursProlonged time increases yield but may form byproducts
Purification MethodSilica gel chromatography (4:1 petroleum ether/EtOAc)Removes unreacted hydrazines and oxidized impurities

Q. Table 2: Spectroscopic Benchmarks for Structural Validation

Functional GroupNMR Signal (δ, ppm)FT-IR Peak (cm⁻¹)
Methoxy (OCH₃)3.75–3.80 (s, 3H)1255–1260 (C-O stretch)
Dihydropyridazinone NH10.5–12.0 (broad)3200–3300 (N-H stretch)

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